molecular formula C18H27N3O4S B13442624 (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate

(2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate

Cat. No.: B13442624
M. Wt: 384.5 g/mol
InChI Key: QMYKWNYBSBURDT-IKQXDWBOSA-N
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Description

(2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate is a complex organic compound that combines elements of menthol, pyrimidine, and oxathiolane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The starting materials may include L-menthol, pyrimidine derivatives, and oxathiolane precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the menthol or oxathiolane moieties.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medically, the compound could be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
  • (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxamide

Uniqueness

The uniqueness of (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate lies in its isotopic labeling with nitrogen-15 and carbon-13, which can be useful in NMR spectroscopy and other analytical techniques to study the compound’s behavior and interactions in detail.

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

384.5 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17?/m1/s1/i18+1,20+1,21+1

InChI Key

QMYKWNYBSBURDT-IKQXDWBOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2O[C@@H](CS2)[15N]3C=CC(=[15N][13C]3=O)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Origin of Product

United States

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